molecular formula C19H28N2O3 B6673678 N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide

Cat. No.: B6673678
M. Wt: 332.4 g/mol
InChI Key: QATLXEGZSVDNLC-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a cyclopropyl group, a hydroxy group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-17(12-14-4-2-1-3-5-14)13-21-10-8-15(9-11-21)18(23)19(24)20-16-6-7-16/h1-5,15-18,22-23H,6-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATLXEGZSVDNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCN(CC2)CC(CC3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.

    Hydroxylation: The hydroxy groups can be introduced through hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, sulfonates

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Alkylated or sulfonated derivatives

Scientific Research Applications

N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine ring.

    Pharmacology: It can be studied for its potential effects on various biological pathways and receptors, making it a candidate for drug development.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxy groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The cyclopropyl group can influence the compound’s overall conformation and stability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide: Unique due to its combination of cyclopropyl, hydroxy, and piperidine groups.

    This compound: Similar in structure but may have different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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